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Compound of Interest

Compound Name: Vevorisertib

Cat. No.: B3322094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Vevorisertib (also known as ARQ 751 or MK-4440) is a potent and selective, orally active,

allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in preclinical

models. This guide provides a comparative analysis of Vevorisertib's performance against

other AKT inhibitors, focusing on its efficacy in inhibiting downstream targets of the AKT

signaling pathway. The information is supported by experimental data to aid in the evaluation of

this compound for research and development purposes.

Comparative Efficacy of AKT Inhibitors
Vevorisertib distinguishes itself through its potent, low-nanomolar inhibition of all three AKT

isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50)

values of Vevorisertib and other notable AKT inhibitors.
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Inhibitor Type
AKT1 IC50
(nM)

AKT2 IC50
(nM)

AKT3 IC50
(nM)

Reference

Vevorisertib

(ARQ 751)
Allosteric 0.55 0.81 1.31 [1][2][3]

MK-2206 Allosteric 5 12 65 [4]

Ipatasertib

(GDC-0068)

ATP-

competitive
- - 8.0 [5]

ARQ 092

(Miransertib)
Allosteric - - - [6]

Note: Direct comparative IC50 values for all inhibitors across all isoforms from a single study

are not always available. Data is compiled from multiple sources.

Vevorisertib also demonstrates strong binding affinity to both wild-type AKT1 and the

activating E17K mutant, with dissociation constants (Kd) of 1.2 nM and 8.6 nM, respectively[1].

Preclinical studies have shown that Vevorisertib is more potent than the earlier generation

allosteric inhibitor, ARQ 092 (Miransertib)[6].

Inhibition of Downstream AKT Targets
The efficacy of an AKT inhibitor is ultimately determined by its ability to suppress the

phosphorylation of its downstream effectors. Vevorisertib has been shown to have a dose-

dependent inhibitory effect on a range of key downstream targets of the AKT pathway[3].

A comparative Western blot analysis in various cancer cell lines treated with Vevorisertib
(ARQ 751), MK-2206, and Ipatasertib (GDC-0068) revealed a potent, concentration-dependent

inhibition of phosphorylation of AKT at both Ser473 and Thr308, as well as downstream targets

including PRAS40, FOXO1/3a, and GSK3β by Vevorisertib[4].

Quantitative Inhibition Data for Vevorisertib:
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Downstream Target
Concentration for
Significant Inhibition

Reference

pAKT (S473) 3 nM [2]

pPRAS40 (T246) 70 nM [2]

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the

following diagrams are provided.
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Caption: PI3K/AKT/mTOR signaling pathway with Vevorisertib inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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